Nicoboxil
Overview
Description
Nicoboxil is a small molecule compound known for its use in topical analgesic formulations. It is primarily used to treat acute back pain and other musculoskeletal discomforts. This compound is often combined with nonivamide, a capsaicinoid, to enhance its therapeutic effects. The combination of these two compounds is particularly effective in providing temporary relief from pain associated with rheumatism, arthritis, lumbago, muscular aches, sprains, and strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicoboxil, chemically known as 2-butoxyethyl nicotinate, is synthesized through the esterification of nicotinic acid with 2-butoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of nicotinic acid and 2-butoxyethanol into a reactor containing the acid catalyst. The reaction mixture is then heated to reflux, and the ester product is continuously removed and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Nicoboxil undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield nicotinic acid and 2-butoxyethanol. This reaction is typically carried out under mild conditions.
Oxidation: this compound can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of various oxidation products.
Major Products Formed:
Hydrolysis Products: Nicotinic acid and 2-butoxyethanol.
Oxidation Products: Various oxidized derivatives of this compound.
Substitution Products: Compounds where the butoxyethyl group is replaced by other functional groups.
Scientific Research Applications
Nicoboxil has several scientific research applications across various fields:
Chemistry:
- Used as a model compound in studies involving esterification and hydrolysis reactions.
- Investigated for its reactivity and stability under different chemical conditions .
Biology:
- Studied for its effects on cellular processes and its potential as a therapeutic agent in pain management.
- Used in research involving the mechanisms of action of topical analgesics .
Medicine:
- Widely used in the formulation of topical analgesic creams and ointments for the treatment of acute and chronic pain conditions.
- Investigated for its potential to provide pain relief with minimal systemic side effects compared to oral analgesics .
Industry:
- Employed in the production of over-the-counter pain relief products.
- Used in the development of new formulations and delivery systems for topical analgesics .
Mechanism of Action
Nicoboxil acts as a rubefacient, which means it causes dilation of the capillaries and increases blood flow to the area of application. This increased blood flow results in a warming sensation and helps to alleviate pain. The exact molecular targets and pathways involved in the action of this compound are not fully elucidated, but it is believed to interact with the vascular system to promote vasodilation .
Comparison with Similar Compounds
Nonivamide: A capsaicinoid that works synergistically with nicoboxil to enhance pain relief.
Capsaicin: Another capsaicinoid used in topical analgesics for its pain-relieving properties.
Methyl Salicylate: A common ingredient in topical analgesics that provides pain relief through a similar mechanism of increasing blood flow.
Uniqueness: this compound is unique in its ability to provide effective pain relief with minimal systemic absorption, reducing the risk of systemic side effects. Its combination with nonivamide offers a synergistic effect, making it a preferred choice in many topical analgesic formulations .
Properties
IUPAC Name |
2-butoxyethyl pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJRISIINLJVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057635 | |
Record name | Nicoboxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments. | |
Record name | Nicoboxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13912-80-6, 1322-29-8 | |
Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicoboxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicoboxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicoboxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicoboxil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOBOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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